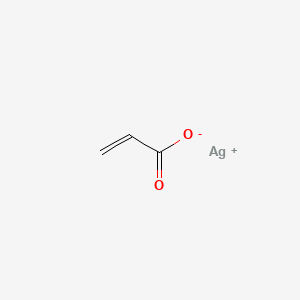

Silver acrylate

CAS No.: 5651-26-3

Cat. No.: VC3877044

Molecular Formula: C3H4AgO2

Molecular Weight: 179.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5651-26-3 |

|---|---|

| Molecular Formula | C3H4AgO2 |

| Molecular Weight | 179.93 g/mol |

| IUPAC Name | prop-2-enoic acid;silver |

| Standard InChI | InChI=1S/C3H4O2.Ag/c1-2-3(4)5;/h2H,1H2,(H,4,5); |

| Standard InChI Key | GBUDNGCDDQUCJV-UHFFFAOYSA-N |

| SMILES | C=CC(=O)[O-].[Ag+] |

| Canonical SMILES | C=CC(=O)O.[Ag] |

Introduction

Chemical Identity and Basic Properties

Silver acrylate is formally known as silver(I) prop-2-enoate, with a molecular weight of 178.92 g/mol . Its IUPAC name, silver;prop-2-enoate, reflects its ionic structure, comprising a silver cation (Ag) and an acrylate anion (CHO). Key identifiers include:

The compound is hydrolytically stable under neutral conditions but decomposes slowly at room temperature, necessitating storage below 5°C . Commercial preparations typically achieve 95% purity, with residual components including unreacted precursors .

Synthesis and Structural Characterization

Synthetic Methodologies

Silver acrylate is synthesized via multiple routes:

Direct Precipitation

Reaction of acrylic acid with silver nitrate under controlled pH yields silver acrylate:

This method produces high-purity crystals but requires strict exclusion of light to prevent photoreduction .

Emulsion Copolymerization

Butyl acrylate (BuAc) and silver acrylate copolymers are synthesized via emulsion polymerization, achieving 90% conversion in <1 hour . Varying the BuAc/AgAc ratio (70/30 to 90/10) modulates particle size (176–200 nm) and glass transition temperatures (-49°C to 35°C) .

Photocatalytic Polymerization

Silver-coated TiO initiates acrylate photopolymerization without molecular photoinitiators, forming crosslinked films (5 μm thick) with embedded Ag nanoparticles (NPs) . This method exploits TiO's photocatalytic activity under UV light .

Structural Analysis

-

FT-IR: Carboxylate asymmetric stretching at 1,550 cm and symmetric stretching at 1,410 cm confirm acrylate coordination .

-

DSC: Two glass transitions (-49°C and 35°C) indicate phase-separated domains in copolymers .

-

TEM: Ag NPs in photopolymer matrices exhibit sizes <5 nm, with uniform dispersion at higher AgClO concentrations .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, with residual silver oxide (AgO) above 400°C . Crosslinked acrylate matrices enhance stability, delaying Ag ion release .

Solubility and Reactivity

-

Reactivity: Incompatible with oxidizers, phosphates, and sulfuric acid, producing hazardous fumes (e.g., AgO) .

Electrical Conductivity

Ag NP-loaded acrylates exhibit reduced resistivity (up to 10-fold) due to percolation pathways. For example, 3 wt% AgClO composites achieve 1.2 × 10 S/cm .

Functional Applications

Antimicrobial Materials

Silver acrylate composites demonstrate broad-spectrum biocidal activity:

Mechanistically, Ag ions disrupt microbial membranes and inhibit ATP synthesis . Sustained release (diffusion coefficient: 1 × 10 cm/s) ensures long-term efficacy .

Conductive Polymer Composites

In stereolithography (SLA), in situ reduction of AgNO or AgClO in acrylic resins yields nanocomposites with tunable conductivity (Figure 1) . Higher Ag loading (3 wt%) improves electron mobility but reduces mechanical strength due to incomplete polymerization .

Biomedical Devices

-

Dentures: Ag NP-doped PMMA reduces biofilm formation but lowers tensile strength by 15–20% .

-

Wound Dressings: Photopolymer films release 0.03–0.1 wt% Ag, balancing antimicrobial activity and cytotoxicity .

Future Directions

Research priorities include:

-

Advanced Synthesis: Atom-transfer radical polymerization (ATRP) for precise Ag NP distribution.

-

Biodegradable Composites: Polylactic acid (PLA)-silver acrylate blends for eco-friendly implants.

-

Smart Release Systems: pH-responsive hydrogels modulating Ag release in chronic wounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume